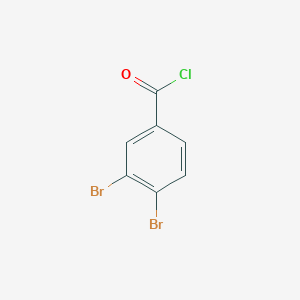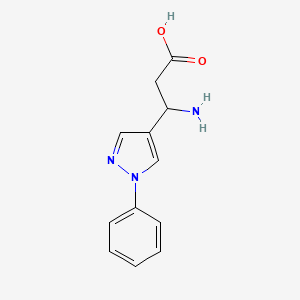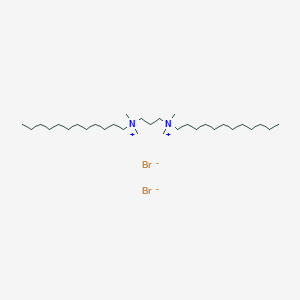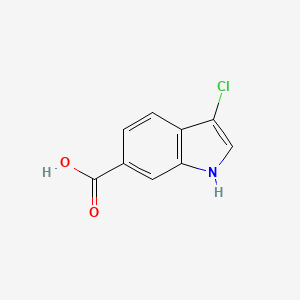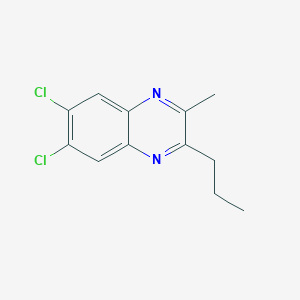
6,7-Dichloro-2-methyl-3-propylquinoxaline
概要
説明
Quinoxaline is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to a pyrazine ring. Derivatives of quinoxaline, like the one you mentioned, are often synthesized for their diverse biological activities .
Synthesis Analysis
The synthesis of quinoxaline derivatives usually involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. The specific synthesis pathway for “6,7-Dichloro-2-methyl-3-propylquinoxaline” would depend on the starting materials and reaction conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C12H12Cl2N2, indicating that it contains 12 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, depending on the functional groups present and the reaction conditions. They can participate in reactions such as halogenation, nitration, alkylation, and many others .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Antimicrobial Activity
6,7-Dichloro-2-methyl-3-propylquinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity. Singh et al. (2010) explored the synthesis of various quinoxaline derivatives with optimized antimicrobial properties. This study indicated the potential of this compound derivatives in the development of new antimicrobial agents (Singh et al., 2010).
Hydrolysis and Reaction Studies
Iwanami et al. (1964) conducted research on the hydrolysis of quinoxaline derivatives, providing insights into the chemical behavior and potential applications of compounds like this compound in various chemical reactions (Iwanami et al., 1964).
Synthesis for Anti-Tubercular Agents
Quinoxaline derivatives, including those related to this compound, have been explored for their potential as anti-tubercular agents. Srinivasarao et al. (2020) synthesized a series of quinoxaline derivatives and evaluated them against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Srinivasarao et al., 2020).
NMDA Receptor Antagonists
Research by Cai et al. (1997) involved the study of 1,4-dihydroquinoxaline-2,3-diones, closely related to this compound, as antagonists for the glycine site of the NMDA receptor. This work contributes to the understanding of these compounds' potential in neurological applications (Cai et al., 1997).
Synthesis for Analytical Chemistry Applications
McLellan and Thornalley (1992) explored the synthesis of quinoxaline derivatives, including methods to produce 6,7-dimethoxy-2-methylquinoxaline, for use in chromatographic assays. This indicates the utility of such compounds in analytical chemistry and biological sample analysis (McLellan & Thornalley, 1992).
Crystal Structure Analysis
The research by Fu et al. (2015) on novel N-Acyl-N′-Dichloroacetyl-6,7-Dichloro-1,2,3,4-Tetrahydroquinoxalines Derivatives includes the crystal structure determination, offering valuable information on the structural properties of such compounds (Fu et al., 2015).
作用機序
The mechanism of action of quinoxaline derivatives depends on their specific biological activity. Some quinoxaline derivatives have been found to have antimicrobial, antifungal, antiviral, and anticancer activities. The exact mechanism of action would need to be determined through biological testing .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6,7-dichloro-2-methyl-3-propylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2/c1-3-4-10-7(2)15-11-5-8(13)9(14)6-12(11)16-10/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOLIAVPVWVRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271006 | |
| Record name | 6,7-Dichloro-2-methyl-3-propylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219528-43-5 | |
| Record name | 6,7-Dichloro-2-methyl-3-propylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219528-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dichloro-2-methyl-3-propylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



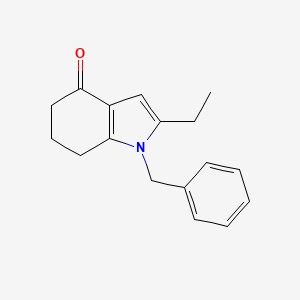
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B3252709.png)


